molecular formula C9H9ClO B13611357 1-(2-Chlorophenyl)prop-2-en-1-ol CAS No. 58824-52-5

1-(2-Chlorophenyl)prop-2-en-1-ol

Cat. No.: B13611357
CAS No.: 58824-52-5
M. Wt: 168.62 g/mol
InChI Key: MDWQDIDCACELQO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9ClO It is a derivative of prop-2-en-1-ol, where a chlorine atom is substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: 2-Chlorobenzaldehyde, 2-Chlorobenzoic acid

    Reduction: 1-(2-Chlorophenyl)propan-1-ol, 1-(2-Chlorophenyl)propane

    Substitution: 1-(2-Hydroxyphenyl)prop-2-en-1-ol, 1-(2-Methoxyphenyl)prop-2-en-1-ol

Scientific Research Applications

1-(2-Chlorophenyl)prop-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

    2-Chloro-2-propen-1-ol: Similar in structure but lacks the phenyl ring.

    1-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure with chlorine substituted at the fourth position of the phenyl ring.

    1-(2-Methoxyphenyl)prop-2-en-1-ol: Similar structure with a methoxy group instead of chlorine.

Uniqueness: 1-(2-Chlorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

58824-52-5

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2

InChI Key

MDWQDIDCACELQO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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